1,2-Diethyl-4-methylbenzene
Overview
Description
1,2-Diethyl-4-methylbenzene, also known as 1-methyl-3,4-diethylbenzene, is an organic compound with the molecular formula C₁₁H₁₆. It is a derivative of benzene, characterized by the presence of two ethyl groups and one methyl group attached to the benzene ring. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diethyl-4-methylbenzene can be synthesized through various methods, including Friedel-Crafts alkylation. This process involves the reaction of benzene with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions typically include anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: On an industrial scale, this compound is produced as a byproduct during the alkylation of benzene with ethylene to produce ethylbenzene. This process involves the use of zeolite catalysts to enhance selectivity and yield .
Chemical Reactions Analysis
Types of Reactions: 1,2-Diethyl-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to form carboxylic acids.
Reduction: Reduction reactions typically involve the use of hydrogen gas (H₂) in the presence of a metal catalyst like palladium (Pd) to produce the corresponding alkanes.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, acidic or basic conditions.
Reduction: H₂, Pd/C, elevated temperatures and pressures.
Substitution: Br₂, HNO₃, AlCl₃, anhydrous conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
1,2-Diethyl-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a model compound for studying aromatic hydrocarbons.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Diethyl-4-methylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound’s aromatic ring acts as a nucleophile, attacking electrophiles to form substituted products. The stability of the intermediate arenium ion plays a crucial role in determining the reaction pathway and product distribution .
Comparison with Similar Compounds
- 1,2-Dimethylbenzene (o-Xylene)
- 1,3-Diethylbenzene (m-Diethylbenzene)
- 1-Ethyl-4-methylbenzene (p-Ethylmethylbenzene)
Comparison: 1,2-Diethyl-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and solubility characteristics. The presence of both ethyl and methyl groups also affects its steric and electronic properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
1,2-diethyl-4-methylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-4-10-7-6-9(3)8-11(10)5-2/h6-8H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQJAQGFUBIGIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275014 | |
Record name | 1-Methyl-3,4-diethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13732-80-4 | |
Record name | 3,4-Diethyltoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013732804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-3,4-diethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DIETHYLTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KK85X9X7V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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